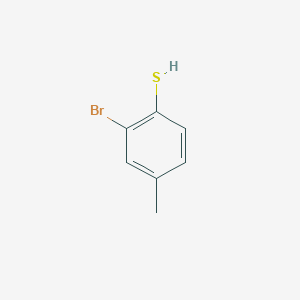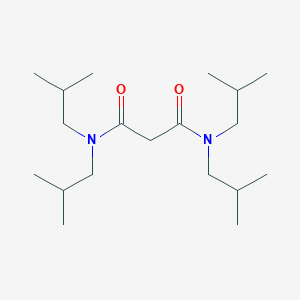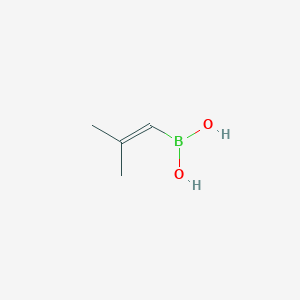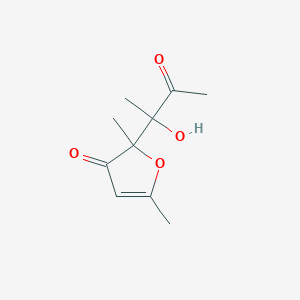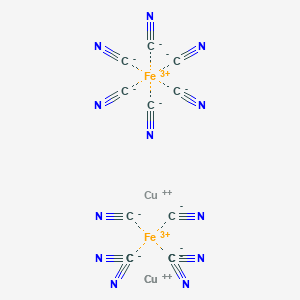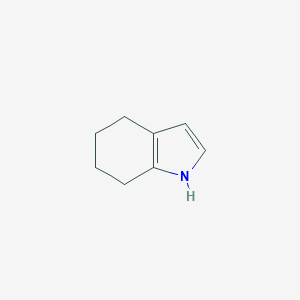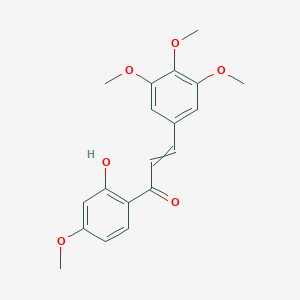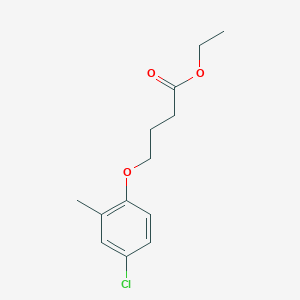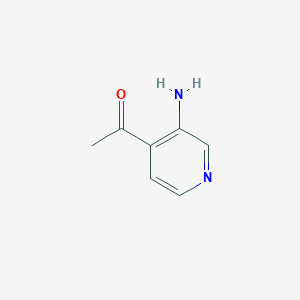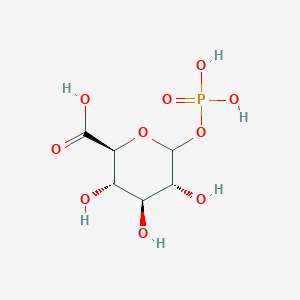
溴化氨合镍
描述
Nickel ammine bromide is a coordination compound consisting of nickel, ammonia, and bromide ions It is typically represented by the formula [Ni(NH3)6]Br2, indicating that six ammonia molecules are coordinated to a central nickel ion, with two bromide ions balancing the charge
科学研究应用
Nickel ammine bromide has several scientific research applications, including:
-
Catalysis: : Nickel ammine complexes are used as catalysts in various chemical reactions, including hydrogenation and hydrocyanation. Their ability to coordinate with different ligands makes them versatile catalysts.
-
Material Science: : Nickel ammine bromide is used in the synthesis of nickel nanoparticles, which have applications in electronics, catalysis, and magnetic materials. The compound serves as a precursor in the chemical reduction process to produce nickel nanoparticles.
-
Analytical Chemistry: : Nickel ammine bromide is used in analytical chemistry for the qualitative and quantitative analysis of nickel ions. The formation of the hexammine complex is a common method for detecting nickel in samples.
-
Biological Studies: : Nickel ammine complexes are studied for their potential biological activities, including antimicrobial and anticancer properties. The interaction of these complexes with biological molecules is of significant interest.
作用机制
Target of Action
Nickel ammine bromide, also known as hexamminenickel chloride, is a coordination compound where a nickel ion is surrounded by six ammonia molecules
Mode of Action
The mode of action of nickel ammine bromide involves its ability to undergo chemical reactions due to the presence of the nickel ion. In a typical reaction, the compound can be reduced to metallic nickel nanoparticles . The reduction occurs via the dissociation of the complex and reduction by a reducing agent, such as hydrazine, in an alkaline solution .
Biochemical Pathways
Nickel ammine bromide doesn’t directly participate in known biochemical pathways. Nickel ions, which are part of the compound, are known to be essential cofactors for some enzymes in organisms from all kingdoms of life . These enzymes catalyze a variety of remarkable chemical reactions, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .
Pharmacokinetics
For instance, the compound can be reduced to metallic nickel nanoparticles in an aqueous solution .
Result of Action
The primary result of the action of nickel ammine bromide is the production of metallic nickel nanoparticles when the compound is reduced . These nanoparticles have a variety of potential applications, including use in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media .
Action Environment
The action of nickel ammine bromide is influenced by environmental factors such as pH, temperature, and the presence of a reducing agent . For instance, the reduction of the compound to metallic nickel nanoparticles is carried out at 90 °C and pH = 10–12 . The presence of a reducing agent, such as hydrazine, is also necessary for the reaction to occur .
生化分析
Biochemical Properties
Nickel Ammine Bromide plays a role in biochemical reactions, particularly in the context of coordination chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that almost all metal ions, including nickel, bind ammonia as a ligand
Cellular Effects
The effects of Nickel Ammine Bromide on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Nickel Ammine Bromide involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nickel Ammine Bromide can change over time. Studies have shown that it undergoes thermal decomposition, with the final product being nano-sized metallic nickel . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary depending on the conditions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Nickel Ammine Bromide in animal models are limited, it is generally understood that the effects of compounds can vary with different dosages High doses could potentially lead to toxic or adverse effects
Metabolic Pathways
Nickel Ammine Bromide may be involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of Nickel Ammine Bromide within cells and tissues are critical aspects of its function. It could interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of Nickel Ammine Bromide could affect its activity or function. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications
准备方法
Nickel ammine bromide can be synthesized through the reaction of nickel(II) bromide with ammonia in an aqueous solution. The reaction typically proceeds as follows:
NiBr2+6NH3→[Ni(NH3)6]Br2
In this reaction, nickel(II) bromide is dissolved in water, and ammonia gas is bubbled through the solution. The ammonia molecules coordinate to the nickel ion, forming the hexammine complex. The reaction is usually carried out at room temperature, and the product can be isolated by evaporating the solvent and recrystallizing the compound from water.
Industrial production methods for nickel ammine bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
化学反应分析
Nickel ammine bromide undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, nickel ammine bromide decomposes, releasing ammonia gas and forming nickel bromide. The decomposition can be represented as:
[Ni(NH3)6]Br2→NiBr2+6NH3
-
Reduction: : Nickel ammine bromide can be reduced to metallic nickel using reducing agents such as hydrazine. The reaction proceeds as follows:
[Ni(NH3)6]Br2+N2H4→Ni+N2+6NH3+2HBr
-
Substitution: : The ammonia ligands in nickel ammine bromide can be substituted by other ligands, such as water or other amines, leading to the formation of different nickel complexes.
相似化合物的比较
Nickel ammine bromide is similar to other nickel ammine complexes, such as nickel ammine chloride ([Ni(NH3)6]Cl2) and nickel ammine sulfate ([Ni(NH3)6]SO4). These compounds share similar structures and chemical properties but differ in their anions. The choice of anion can influence the solubility, stability, and reactivity of the complex.
Compared to other metal ammine complexes, such as cobalt ammine complexes ([Co(NH3)6]Cl3) and copper ammine complexes ([Cu(NH3)4]SO4), nickel ammine bromide exhibits unique properties due to the specific coordination environment of the nickel ion. The differences in electronic configuration and oxidation states of the metal centers contribute to the distinct chemical behaviors of these complexes.
Similar Compounds
- Nickel ammine chloride ([Ni(NH3)6]Cl2)
- Nickel ammine sulfate ([Ni(NH3)6]SO4)
- Cobalt ammine chloride ([Co(NH3)6]Cl3)
- Copper ammine sulfate ([Cu(NH3)4]SO4)
属性
IUPAC Name |
azanide;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZOOKWNAMVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6Ni-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-55-3, 10534-88-0 | |
| Record name | Nickel ammine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamminenickel chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


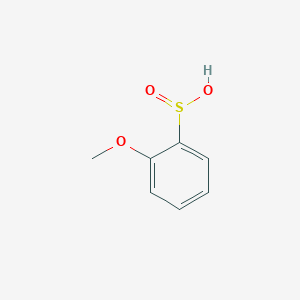

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
